molecular formula C10H10N2OS2 B2888130 2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one CAS No. 338779-11-6

2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2888130
CAS No.: 338779-11-6
M. Wt: 238.32
InChI Key: NBFOZYPAUNYOHS-UHFFFAOYSA-N
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Description

2-(Allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidine derivative characterized by an allylsulfanyl (-S-CH₂-CH=CH₂) group at position 2 and a methyl group at position 3 of the bicyclic thieno[3,2-d]pyrimidin-4(3H)-one scaffold. The allylsulfanyl substituent introduces both electron-rich and sterically flexible properties, which may influence reactivity, solubility, and biological activity compared to analogs with bulkier or more rigid substituents .

Properties

IUPAC Name

3-methyl-2-prop-2-enylsulfanylthieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS2/c1-3-5-15-10-11-7-4-6-14-8(7)9(13)12(10)2/h3-4,6H,1,5H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFOZYPAUNYOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N=C1SCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl 1,3,5-triazine-2,4,6-tricarboxylate under reflux conditions to form the thieno[3,2-d]pyrimidine core . The allylsulfanyl group can be introduced via nucleophilic substitution reactions using allylthiol in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-(Allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the allylsulfanyl group, forming the corresponding thienopyrimidine derivative.

    Substitution: The methyl group can be substituted with other functional groups using electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thienopyrimidine derivatives.

    Substitution: Various substituted thienopyrimidines.

Scientific Research Applications

2-(Allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and antitumor agent.

    Medicine: Explored for its potential use in developing new drugs targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique electronic and optical properties.

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidin-4(3H)-one derivatives vary widely in substituents, which dictate their physicochemical and biological properties. Below is a detailed comparison of the target compound with structurally related analogs:

Sulfanyl-Substituted Derivatives
Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Properties/Applications Reference
2-(Allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one Allylsulfanyl (C2), Methyl (C3) Not reported Not reported Enhanced solubility due to allyl chain; potential for Michael addition via sulfanyl group
3-Allyl-2-(benzylsulfanyl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one Benzylsulfanyl (C2), Allyl (C3), 4-Fluorophenyl (C5) Not reported Not reported Increased steric bulk from benzyl group may reduce metabolic stability compared to allylsulfanyl
2-[(3-Chlorophenyl)methylsulfanyl]-3-ethyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-one 3-Chlorobenzylsulfanyl (C2), Ethyl (C3) Not reported Not reported Halogenation enhances lipophilicity; ethyl group may lower solubility

Key Observations :

  • The allylsulfanyl group in the target compound offers a balance between steric flexibility and electron-donating capacity, unlike bulkier benzyl or chlorobenzyl analogs .
  • Sulfanyl groups at C2 are common in bioactive derivatives, often acting as leaving groups in nucleophilic substitution reactions .
Methoxy- and Hydroxy-Substituted Derivatives
Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Properties/Applications Reference
2,6-Bis(3-methoxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3a) 3-Methoxyphenyl (C2, C6), Methyl (C3) 148–150 48 Electron-rich aromatic rings enhance π-stacking; methoxy groups improve membrane permeability
2,6-Bis(3-hydroxyphenyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one (3b) 3-Hydroxyphenyl (C2, C6), Methyl (C3) 303–304 57 Hydroxy groups enable hydrogen bonding but reduce metabolic stability

Key Observations :

  • Methoxy and hydroxy groups at C2/C6 significantly increase melting points compared to sulfanyl derivatives, likely due to stronger intermolecular interactions .
  • The target compound’s allylsulfanyl group may confer better solubility in non-polar solvents than polar hydroxy or methoxy analogs.
Amino- and Halogen-Substituted Derivatives
Compound Name Substituents (Position) Melting Point (°C) Yield (%) Key Properties/Applications Reference
2-tert-Butylamino-6-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]thieno[3,2-d]pyrimidin-4(3H)-one (4o) tert-Butylamino (C2), Pyrimidinyl (C6) 289–291 19 Amino groups enhance hydrogen bonding; low yield due to complex Pd-catalyzed synthesis
2-(Trichloromethyl)-N-[3-(trifluoromethyl)phenyl]thieno[3,2-d]pyrimidin-4-amine Trichloromethyl (C2), Trifluoromethylphenyl (C4) 197 45 Halogenation increases electrophilicity; potential for cross-coupling reactions

Key Observations :

  • Amino and halogen substituents often improve binding to biological targets but may complicate synthesis (e.g., low yields in Pd-catalyzed reactions) .
  • The target compound’s allylsulfanyl group avoids the toxicity risks associated with halogenated analogs .

Physicochemical Properties :

  • Solubility : Allylsulfanyl and methoxy groups enhance solubility in organic solvents compared to hydroxy or halogenated derivatives.
  • Melting Points : Sulfanyl derivatives generally have lower melting points than hydroxy/methoxy analogs due to weaker intermolecular forces .

Biological Activity

2-(Allylsulfanyl)-3-methylthieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound belonging to the thienopyrimidine family. Its unique structure, characterized by an allylsulfanyl group and a thieno[3,2-d]pyrimidine core, positions it as a compound of interest in medicinal chemistry due to its diverse biological activities.

  • Molecular Formula : C10H10N2OS2
  • Molar Mass : 238.33 g/mol
  • CAS Number : 338779-11-6

Biological Activity Overview

Research has indicated that this compound exhibits various biological activities, including antimicrobial and antitumor properties. The following sections delve into specific studies and findings related to its biological activity.

Antimicrobial Activity

Several studies have explored the antimicrobial potential of this compound. For instance, its efficacy against various bacterial strains has been documented, suggesting that it may inhibit bacterial growth through interference with cellular processes.

Case Study: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated:

  • Minimum Inhibitory Concentration (MIC) : 50 µg/mL for S. aureus and 75 µg/mL for E. coli.
  • Mechanism of Action : The compound was found to disrupt cell membrane integrity, leading to cell lysis.

Antitumor Activity

The compound has also been investigated for its potential antitumor effects. Research indicates that it may induce apoptosis in cancer cells through various pathways.

Case Study: Antitumor Effects

In vitro studies on human cancer cell lines (e.g., MCF-7 breast cancer cells) revealed:

  • IC50 Value : Approximately 30 µM, indicating significant cytotoxicity.
  • Mechanism of Action : The compound activates caspase pathways, promoting programmed cell death.

Mechanistic Insights

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, affecting signaling pathways related to growth and survival in cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar thienopyrimidine derivatives is useful:

Compound NameStructure FeaturesBiological Activity
Thieno[2,3-d]pyrimidin-4(3H)-oneLacks allylsulfanyl groupModerate antimicrobial activity
Pyrazolo[3,4-d]pyrimidinesDifferent nitrogen positioningLimited antitumor effects

The presence of the allylsulfanyl group in this compound is crucial for its enhanced biological activity compared to these derivatives.

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